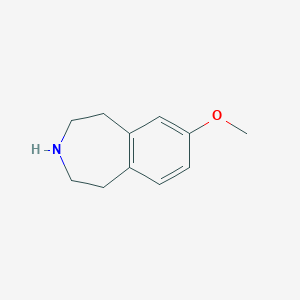









|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH2:12][CH2:11][NH:10][C:9](=O)[CH2:8][C:7]=2[CH:14]=1.B>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8][C:7]=2[CH:14]=1
|


|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC2=C(CC(NCC2)=O)C1
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the flask was equipped with a condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by careful addition of concentrated aqueous HCl (37%)
|
|
Type
|
CUSTOM
|
|
Details
|
The tetrahydrofuran was removed in vacuo and to the aqueous reaction mixture
|
|
Type
|
ADDITION
|
|
Details
|
was added an additional 50 mL of concentrated HCl
|
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was refluxed for 3 h
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted three times with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined extracts were dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC2=C(CCNCC2)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17 g | |
| YIELD: PERCENTYIELD | 55% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |